3,3,6-Trifluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The trifluoromethyl group in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated indoles, hydroxyindoles, aminoindoles, and various substituted indole derivatives.
Scientific Research Applications
3,3,6-Trifluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of mental health disorders and cancer.
Mechanism of Action
The mechanism of action of 3,3,6-Trifluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased potency and selectivity. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
3-Trifluoromethylindole: Similar in structure but lacks the additional fluorine atoms at positions 3 and 6.
6-Trifluoromethylindole: Similar but with a different substitution pattern.
2-Trifluoromethylindole: Another trifluoromethylated indole with different biological properties.
Uniqueness: 3,3,6-Trifluoroindolin-2-one is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F3NO |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
3,3,6-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
InChI Key |
DXFJSKOLCDEMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.